molecular formula C10H10N2O2 B6614736 methyl 6-amino-1H-indole-7-carboxylate CAS No. 946840-95-5

methyl 6-amino-1H-indole-7-carboxylate

Cat. No.: B6614736
CAS No.: 946840-95-5
M. Wt: 190.20 g/mol
InChI Key: IBHDWNANRJRBMX-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indole-7-carboxylate is an indole derivative featuring an amino group (-NH₂) at position 6 and a methyl ester (-COOCH₃) at position 7 of the indole ring. Indole derivatives are critical in medicinal chemistry and materials science due to their structural versatility and biological activity. This compound serves as a precursor for synthesizing heterocyclic molecules, particularly in drug discovery pipelines.

Properties

IUPAC Name

methyl 6-amino-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-7(11)3-2-6-4-5-12-9(6)8/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHDWNANRJRBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-amino-1H-indole-7-carboxylate typically involves the construction of the indole ring followed by functional group modifications. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents on the indole ring .

Chemical Reactions Analysis

Methyl 6-amino-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in various biological processes.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include halogenated indoles, sulfonylated indoles, and acylated indoles, which have significant pharmacological properties .

Scientific Research Applications

Methyl 6-amino-1H-indole-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.

    Biology: The compound exhibits antiviral, anticancer, and antimicrobial activities, making it a valuable tool in biological research.

    Medicine: It is used in the development of new therapeutic agents, particularly for treating viral infections and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Ethyl 6-Amino-1H-Indole-7-Carboxylate

Key Differences :

  • Ester Group : The ethyl ester (-COOCH₂CH₃) replaces the methyl ester, increasing molecular weight (204.229 vs. ~204.19 for the methyl analog) and lipophilicity.
  • Synthetic Utility : Ethyl esters are often used to modulate solubility and stability during synthesis. For example, ethyl esters may hydrolyze more slowly under basic conditions compared to methyl esters, enabling controlled reactivity in multi-step syntheses .

Research Findings :

  • Ethyl 6-amino-1H-indole-7-carboxylate (CAS 174311-79-6) has been cataloged with a ChemSpider ID of 8997352, indicating its use in cheminformatics databases for drug design .

Methyl 6-Amino-1H-Indazole-7-Carboxylate

Key Differences :

  • Synthetic Performance : In toluene, this indazole derivative achieved moderate to good yields during cycloaddition reactions, suggesting comparable reactivity to indole derivatives in certain conditions .

Structural Implications :

  • The indazole core may enhance metabolic stability in pharmaceuticals due to reduced susceptibility to oxidative degradation compared to indoles .

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

Key Differences :

  • Substituents: A chloro (-Cl) group at position 7 and a methyl (-CH₃) group at position 3 replace the amino and ester groups. The carboxylic acid (-COOH) at position 2 introduces acidity (pKa ~4-5).
  • Applications : This compound (CAS 16381-48-9) is flagged for R&D use, likely as a building block for anti-inflammatory or antimicrobial agents .

Property Comparison :

  • The carboxylic acid group enables salt formation (e.g., with amines), enhancing bioavailability compared to ester derivatives .

5-Methoxyindole-2-Carboxylate Derivatives

Key Differences :

  • Substituent Position: Methoxy (-OCH₃) at position 5 and ester/carboxylate groups at position 2 (vs. amino at 6 and ester at 7 in the target compound).

Example :

  • Ethyl 5-methoxyindole-2-carboxylate (CAS 128717-77-1) is listed in reagent catalogs with >97% purity, underscoring its utility in high-precision syntheses .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Applications/Findings
Methyl 6-amino-1H-indole-7-carboxylate C₁₀H₁₀N₂O₂ ~204.19 6-NH₂, 7-COOCH₃ N/A Precursor for heterocyclic synthesis
Ethyl 6-amino-1H-indole-7-carboxylate C₁₁H₁₂N₂O₂ 204.229 6-NH₂, 7-COOCH₂CH₃ 174311-79-6 Cheminformatics, drug design
Methyl 6-amino-1H-indazole-7-carboxylate C₉H₈N₄O₂ ~204.19 Indazole core, 6-NH₂, 7-COOCH₃ N/A Moderate to good yields in toluene
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ ~223.63 7-Cl, 3-CH₃, 2-COOH 16381-48-9 R&D for bioactive molecules
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 219.24 5-OCH₃, 2-COOCH₂CH₃ 128717-77-1 High-purity synthetic intermediate

Research Findings and Implications

  • Synthetic Flexibility : Methyl and ethyl esters are interchangeable to fine-tune solubility and reactivity. For example, ethyl esters may prolong half-life in biological systems .
  • Biological Activity: Amino and methoxy groups at position 6 or 5 influence hydrogen-bonding interactions with target proteins, critical in kinase inhibitor design .
  • Structural Characterization : Tools like SHELXL () are widely used for crystallographic refinement of similar small molecules, though specific data for the target compound are lacking.

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